![molecular formula C14H15N3O3S B2492809 4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine CAS No. 401576-44-1](/img/structure/B2492809.png)
4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyridine sulfonamide structures involves intricate reactions that cater to the stability and functionalization of the pyridine core. For instance, the creation of substituted pyrroles and pyrrolidines through intramolecular cyclization of keto sulfones illustrates the complexity and versatility in synthesizing nitrogen-containing heterocycles, which are structurally or functionally related to the target molecule (Benetti et al., 2002).
Molecular Structure Analysis
The molecular structure of pyridine sulfonamides, such as the isomeric forms studied by Kosutić Hulita et al. (2005), showcases diverse hydrogen-bonding arrangements that underscore the molecular versatility and the role of substituent positioning in determining the conformation and supramolecular assembly of these compounds (Kosutić Hulita et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving pyridine sulfonamide structures can lead to the formation of diverse molecular architectures. The interaction and coordination with metal centers, as studied by Sousa et al. (2001) and Bermejo et al. (2000), reveal the ability of these compounds to form complex structures with potential catalytic and application-specific properties (Sousa et al., 2001); (Bermejo et al., 2000).
Physical Properties Analysis
The physical properties of similar sulfonamide compounds, such as solubility and crystalline structure, play a crucial role in their application and functionality. The solvate structures of sulfamethazine with pyridine and 3-methylpyridine by Patel and Purohit (2017) provide insights into how solvents can influence the physical characteristics and stability of these compounds (Patel & Purohit, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure and substituents. The study by Ife et al. (1989) on benzimidazole sulfoxides as H+/K+-ATPase inhibitors highlights the balance between stability and reactivity, which is essential for the therapeutic efficacy of sulfonamide-based compounds (Ife et al., 1989).
Wissenschaftliche Forschungsanwendungen
Food Safety and Toxicology
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation and Impact : This compound, related to the chemical through its pyridine component, is noted for its formation through cooking processes involving lipids and carbohydrates. Studies have highlighted its potential implications for food safety, linking it to toxicological concerns in processed foods (Zamora & Hidalgo, 2015). The intricate dynamics between lipid oxidation and the Maillard reaction contribute to the formation and potential elimination of food toxicants like PhIP, underscoring the need for careful consideration in food processing and preparation methods.
Medicinal Chemistry and Pharmacology
Central Nervous System (CNS) Drug Synthesis : Pyridine derivatives, including those related to the target chemical, serve as fundamental structures in the development of CNS acting drugs. These compounds exhibit a range of effects, from depression and euphoria to convulsion, demonstrating their significant potential in medicinal chemistry (Saganuwan, 2017). The exploration of functional chemical groups within these derivatives could lead to the synthesis of novel compounds with CNS activity, providing a pathway for the development of new therapeutics.
Materials Science and Nanotechnology
Xylan Derivatives : The modification of xylan, a polysaccharide, into ethers and esters through chemical processes involving pyridine compounds opens avenues for creating new biopolymers with specific properties. These xylan derivatives have potential applications ranging from drug delivery to paper strength additives and antimicrobial agents, illustrating the versatility of pyridine-based chemistry in materials science (Petzold-Welcke et al., 2014).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-11-2-4-13(5-3-11)21(19,20)17-14(18)16-10-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQUAJUNSITUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

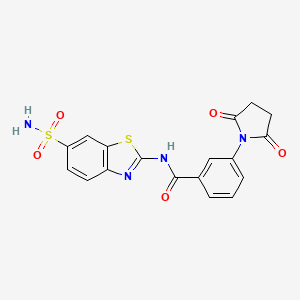
![6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide](/img/structure/B2492727.png)

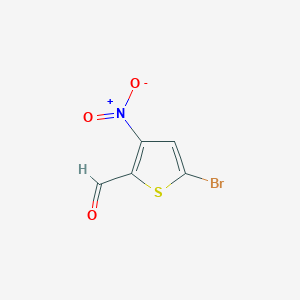
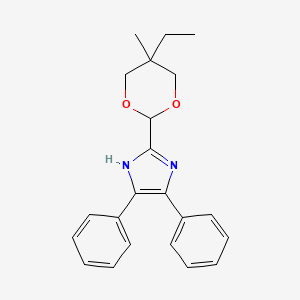


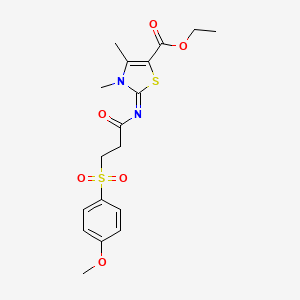
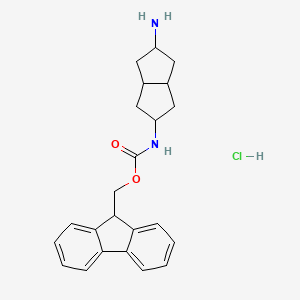
![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2492744.png)
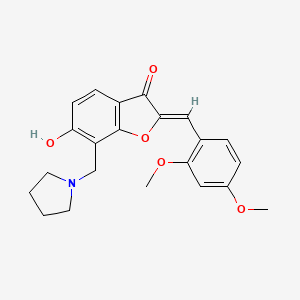
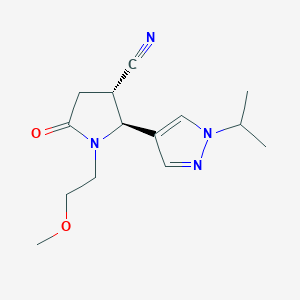
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2492748.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2492749.png)